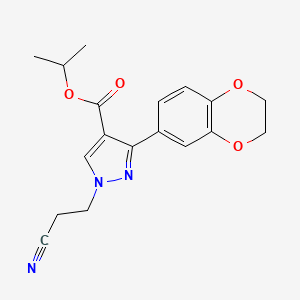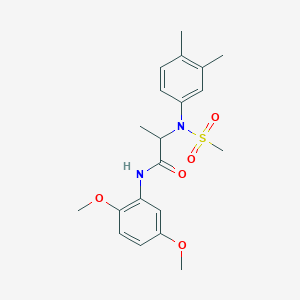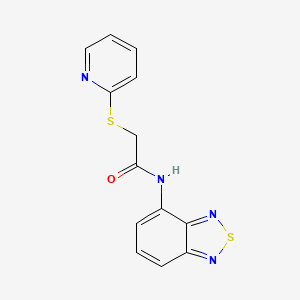![molecular formula C25H25N3O4 B4172376 N-[4-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide](/img/structure/B4172376.png)
N-[4-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide
Übersicht
Beschreibung
N-[4-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide, also known as BAY 43-9006, is a small molecule inhibitor that has been found to be effective against several types of cancer. This compound was first synthesized in 1999 by scientists at Bayer AG and has since been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
N-[4-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide 43-9006 works by inhibiting the activity of several kinases, including RAF kinase and VEGFR kinase. RAF kinase is a key component of the MAPK/ERK signaling pathway, which is involved in the growth and proliferation of cancer cells. VEGFR kinase is involved in the formation of new blood vessels, which are necessary for the growth and spread of cancer cells. By inhibiting these kinases, this compound 43-9006 is able to slow or stop the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound 43-9006 has several biochemical and physiological effects. In addition to inhibiting the activity of RAF kinase and VEGFR kinase, it has also been found to inhibit the activity of several other kinases, including PDGFR kinase and c-KIT kinase. This inhibition leads to a decrease in the production of several growth factors, including VEGF and PDGF, which are involved in the growth and spread of cancer cells. This compound 43-9006 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide 43-9006 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of kinases in cancer growth and proliferation. However, one limitation is that it is not specific to any one kinase, and inhibits the activity of several different kinases. This can make it difficult to determine the specific role of each kinase in cancer growth and proliferation.
Zukünftige Richtungen
There are several future directions for research on N-[4-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide 43-9006. One direction is to study its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to study its potential use in treating other types of cancer, such as lung cancer or breast cancer. Additionally, further research is needed to determine the optimal dosage and administration of this compound 43-9006 for cancer treatment.
Wissenschaftliche Forschungsanwendungen
N-[4-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been found to be effective against several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. The compound works by inhibiting the activity of several kinases, including RAF kinase and VEGFR kinase, which are involved in the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
2-methyl-N-[4-[[[2-(4-phenylphenoxy)acetyl]amino]carbamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-17(2)24(30)26-21-12-8-20(9-13-21)25(31)28-27-23(29)16-32-22-14-10-19(11-15-22)18-6-4-3-5-7-18/h3-15,17H,16H2,1-2H3,(H,26,30)(H,27,29)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBFLCOEWBSJBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3'-acetyl-1-benzyl-5-methoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4172306.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide](/img/structure/B4172307.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4172314.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4172319.png)
![3-fluoro-4-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonyl)benzonitrile](/img/structure/B4172325.png)
![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4172329.png)
![4'-ethyl 3-isopropyl 2-amino-2'-oxo-5'-propyl-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-3,4'-dicarboxylate](/img/structure/B4172333.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-thiophenecarboxamide](/img/structure/B4172336.png)

![2,4-dichloro-N-[6,6-dimethyl-2,4-dioxo-1-(3-pyridinylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B4172345.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4172352.png)

![N-(5,7-diphenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide](/img/structure/B4172380.png)

